Benzene-1,3-disulfonate

Description

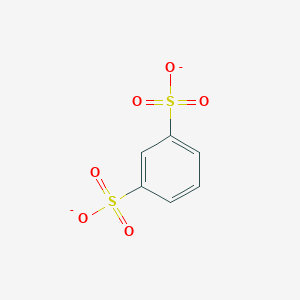

Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAHXANJKHFIL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177248 | |

| Record name | Benzene-m-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22713-46-8 | |

| Record name | 1,3-Benzenedisulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22713-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-m-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-m-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-m-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Benzene-1,3-disulfonate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzene-1,3-disulfonate in various organic solvents. The document begins with a foundational discussion of the theoretical principles governing solubility, with a particular focus on the physicochemical properties of aromatic sulfonates. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for determining the thermodynamic solubility of this compound using the robust shake-flask method. Recognizing the frequent absence of comprehensive experimental data in the literature, this guide presents a reasoned estimation of the solubility of sodium this compound in a range of common organic solvents. This estimation is grounded in the principles of Hansen Solubility Parameters (HSP), providing a valuable predictive tool for solvent screening and formulation development. The guide concludes with a discussion on the thermodynamic aspects of the dissolution process, offering deeper insights into the solute-solvent interactions at a molecular level.

Introduction: The Significance of this compound and its Solubility

Benzene-1,3-disulfonic acid and its corresponding salts, the benzene-1,3-disulfonates, are chemical compounds of considerable interest in various industrial and research applications. The presence of two highly polar sulfonic acid groups on the benzene ring imparts unique properties to this molecule, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Furthermore, its strong acidic nature makes it an effective catalyst in a variety of organic reactions.

The solubility of this compound is a critical parameter that dictates its utility in different applications. In drug development, for instance, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor influencing formulation, purification, and bioavailability. Poor solubility can lead to significant challenges in developing effective drug delivery systems.[2]

This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the solubility of this compound in organic solvents. By combining theoretical principles, practical experimental methodologies, and predictive modeling, this document serves as a valuable resource for anyone working with this important class of compounds.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a compound in a particular solvent is governed by the fundamental principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is primarily dictated by its highly polar nature.

The Role of Polarity and Intermolecular Forces

Benzene-1,3-disulfonic acid (C₆H₆O₆S₂) and its salts are characterized by the presence of two sulfonate (-SO₃H or -SO₃⁻) groups attached to a benzene ring. These sulfonate groups are highly polar and capable of forming strong hydrogen bonds. This inherent polarity leads to a high affinity for polar solvents, most notably water, where it is highly soluble.[4]

Conversely, the solubility of this compound in non-polar organic solvents is generally low.[4] Non-polar solvents, such as hexane or toluene, primarily exhibit weak London dispersion forces as their main intermolecular interaction. The strong cohesive forces between the polar sulfonate molecules are not sufficiently overcome by the weak interactions with non-polar solvent molecules, resulting in poor solubility.

The Influence of the Counter-ion

For the salt form of this compound, the nature of the counter-ion (e.g., Na⁺, K⁺) also plays a role in its solubility profile. The ionic interactions between the sulfonate anion and the metal cation contribute to the overall crystal lattice energy of the salt. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must be sufficient to overcome this lattice energy.

pH-Dependent Solubility

The solubility of benzene-1,3-disulfonic acid is also pH-dependent.[4] In its acidic form, the two sulfonic acid groups are protonated (-SO₃H). As the pH of the solution increases, these acidic protons are removed, forming the dianionic this compound. This change in ionization state can significantly impact the compound's interaction with the solvent and, consequently, its solubility.

Quantitative Solubility Data: An Estimated Profile

Introduction to Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent.[5] The underlying principle is that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

A solvent is considered "good" for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for Sodium this compound

Due to the lack of experimentally determined HSP values for sodium this compound, we have employed a group contribution method to estimate these parameters. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Estimated HSP for Sodium this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 19.5 |

| δP | 14.0 |

| δH | 18.0 |

Disclaimer: These values are estimations based on group contribution methods and should be used as a predictive tool. Experimental verification is highly recommended.

Predicted Solubility in Common Organic Solvents

Based on the estimated HSP for sodium this compound and the known HSP of various organic solvents, we can predict its relative solubility. The following table provides a qualitative prediction of solubility based on the calculated Ra values.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (HSP Distance) | Predicted Solubility |

| Water | 15.5 | 16.0 | 42.3 | 24.8 | Very High |

| Methanol | 14.7 | 12.3 | 22.3 | 8.8 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.1 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 13.9 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.8 | Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 16.2 | Very Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.6 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.6 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 22.4 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 27.2 | Insoluble |

This table serves as a practical guide for solvent selection in processes involving sodium this compound. For instance, for processes requiring high solubility, methanol and DMSO would be promising candidates, while for applications where low solubility is desired, such as precipitation or crystallization, solvents like acetone or THF could be considered.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

For accurate and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a compound.[2][6] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Sources

Methodological & Application

Application Note: Advanced Analytical Strategies for the Quantification of Benzene-1,3-disulfonate

Abstract

Benzene-1,3-disulfonate (BDS), a key intermediate in chemical synthesis and a component in various industrial formulations, requires precise and accurate quantification for process optimization, quality control, and environmental monitoring.[1][2] Due to its high polarity and non-volatile nature, specialized analytical techniques are necessary. This guide provides an in-depth exploration of robust and validated analytical methods for the quantification of BDS, tailored for researchers, scientists, and drug development professionals. We present detailed protocols for Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection and Ion Chromatography (IC) with suppressed conductivity detection. Each protocol is supported by scientific rationale, performance data, and troubleshooting insights to ensure reliable and reproducible results.

Introduction and Physicochemical Rationale

Benzene-1,3-disulfonic acid and its corresponding salts are highly water-soluble compounds characterized by two sulfonic acid groups attached to a benzene ring.[2][3] This structure imparts strong anionic and hydrophilic properties, making traditional reversed-phase HPLC challenging due to poor retention on nonpolar stationary phases.[4] Furthermore, as BDS lacks a native chromophore suitable for high-sensitivity fluorescence, UV spectrophotometry and conductivity are the most common detection principles. The analytical strategies detailed herein are designed to overcome these challenges by leveraging specific chemical interactions to achieve effective separation and sensitive detection.

Primary Analytical Approach: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful and widely adopted technique for separating ionic and highly polar compounds on conventional reversed-phase columns (e.g., C18).

2.1. Principle of the Method The core principle involves the addition of an ion-pairing reagent to the mobile phase.[5][6][7] For an anionic analyte like BDS, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is used.[5][8] The reagent forms a neutral ion-pair with the negatively charged sulfonate groups of BDS. This newly formed complex is hydrophobic and can be effectively retained and separated on a nonpolar C18 stationary phase.[5][9] Detection is typically achieved by monitoring the UV absorbance of the benzene ring, often around 210-230 nm.[1]

Scientist's Note (Causality): The choice of tetrabutylammonium as an ion-pairing reagent is deliberate. The butyl chains provide sufficient hydrophobicity to retain the ion-pair on the C18 column, while the quaternary amine ensures a permanent positive charge across a wide pH range, leading to consistent and reproducible pairing with the analyte.

2.2. Detailed Experimental Protocol: IP-RP-HPLC-UV

2.2.1. Reagents and Materials

-

Benzene-1,3-disulfonic acid disodium salt (Reference Standard, ≥95% purity)[10][11]

-

Tetrabutylammonium hydroxide (TBAH) or Tetrabutylammonium phosphate

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Orthophosphoric acid

-

Deionized (DI) Water (18.2 MΩ·cm)

-

0.45 µm Syringe filters (hydrophilic)

2.2.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust and reproducible analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolving power and is standard for ion-pair methods. |

| Mobile Phase A | 5 mM Tetrabutylammonium Phosphate in Water, pH adjusted to 2.5 with H₃PO₄ | The aqueous phase containing the ion-pair reagent. Low pH ensures sulfonate groups are fully ionized. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |

| Gradient Elution | 0-15 min: 10% to 40% B; 15-20 min: 40% B; 20-25 min: return to 10% B | A gradient is often necessary to elute the ion-pair and clean the column effectively. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |

| Column Temperature | 30 °C | Controlled temperature ensures stable retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detection Wavelength | 220 nm | Provides good sensitivity for the benzene ring of BDS. |

2.2.3. Standard and Sample Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of BDS reference standard and dissolve in 10 mL of DI water.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with DI water.

-

Sample Preparation: Dissolve the sample in DI water to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.4. System Suitability and Quantification

-

System Suitability: Before analysis, inject the mid-point standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

-

Calibration: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A linear regression should yield a correlation coefficient (R²) ≥ 0.998.

-

Quantification: Determine the concentration of BDS in the sample by interpolating its peak area from the calibration curve.

2.3. IP-RP-HPLC Workflow Diagram

Caption: Workflow for this compound quantification by IP-RP-HPLC.

2.4. Expected Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Alternative Analytical Approach: Ion Chromatography (IC)

Ion Chromatography is an excellent alternative for the direct analysis of ionic species, including organic sulfonates, without the need for derivatization or ion-pairing reagents.[12][13]

3.1. Principle of the Method IC separates ions based on their affinity for an ion-exchange stationary phase. For BDS, an anion-exchange column is used.[14] The analyte is eluted using a competing ionic solution (eluent), such as a carbonate/bicarbonate buffer or a hydroxide solution.[15] Following separation, the eluent passes through a suppressor, which chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte. This crucial step significantly improves the signal-to-noise ratio for suppressed conductivity detection, providing high sensitivity for BDS.[15]

Scientist's Note (Causality): The suppressor is the heart of modern IC. By exchanging the eluent cations (e.g., Na⁺) for hydronium ions (H⁺), the highly conductive sodium carbonate eluent is converted to weakly conductive carbonic acid. Simultaneously, the analyte salt (e.g., Na-BDS) is converted to its highly conductive acid form (H-BDS), dramatically increasing detection sensitivity.

3.2. Detailed Experimental Protocol: IC-Suppressed Conductivity

3.2.1. Reagents and Materials

-

Benzene-1,3-disulfonic acid disodium salt (Reference Standard, ≥95% purity)

-

Sodium Carbonate (Reagent Grade)

-

Sodium Bicarbonate (Reagent Grade)

-

Deionized (DI) Water (18.2 MΩ·cm)

-

0.45 µm IC-certified syringe filters

3.2.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| IC System | Isocratic Pump, Autosampler, Column Oven, Suppressor, Conductivity Detector | Standard configuration for anion analysis. |

| Column | High-capacity anion-exchange column (e.g., Thermo Scientific Dionex IonPac™ AS18) | Designed for the separation of a wide range of anions, including sulfonates.[12] |

| Eluent | 20-30 mM Potassium Hydroxide (KOH) via Eluent Generation or 2.0 mM Na₂CO₃ / 1.3 mM NaHCO₃ | A common eluent for anion exchange. Eluent generation avoids manual preparation and ensures consistency.[12][15] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4 mm ID IC column. |

| Column Temperature | 30 °C | Ensures reproducible retention and conductivity. |

| Injection Volume | 25 µL | Larger injection volumes are common in IC to improve sensitivity. |

| Suppressor | Anion Self-Regenerating Suppressor | Continuously regenerates, providing stable baselines and high sensitivity. |

| Detection | Suppressed Conductivity | The most sensitive and specific detection method for IC of anions. |

3.2.3. Standard and Sample Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of BDS reference standard and dissolve in 10 mL of DI water.

-

Working Standards: Prepare calibration standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by serially diluting the stock standard with DI water. Note the lower concentration range compared to HPLC, reflecting IC's higher sensitivity.

-

Sample Preparation: Dilute the sample in DI water to fall within the calibration range. Filter through a 0.45 µm IC-certified syringe filter.

3.3. IC Workflow Diagram

Caption: Workflow for this compound quantification by Ion Chromatography.

3.4. Expected Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |

| Precision (%RSD) | < 1.5% |

| Accuracy (% Recovery) | 99.0 - 101.0% |

Method Selection and Troubleshooting

4.1. Method Comparison

| Feature | IP-RP-HPLC-UV | IC-Suppressed Conductivity |

| Principle | Hydrophobic interaction of a neutral ion-pair | Ion-exchange |

| Sensitivity | Good (Low µg/mL LOQ) | Excellent (High ng/mL LOQ) |

| Selectivity | Good, but potential interferences from other UV-active compounds | Excellent for ionic species |

| Complexity | Moderate (ion-pair reagent preparation, gradient elution) | Low to Moderate (isocratic, eluent generation simplifies) |

| Common Use Case | QC labs with existing HPLC-UV systems, analysis of drug counter-ions | Environmental analysis, purity testing, trace-level quantification |

4.2. Troubleshooting Guide

| Issue | Possible Cause (IP-RP-HPLC) | Solution (IP-RP-HPLC) | Possible Cause (IC) | Solution (IC) |

| Poor Peak Shape (Tailing) | Insufficient ion-pair reagent concentration; secondary interactions with column silica. | Increase ion-pair reagent concentration; adjust mobile phase pH. | Column overloading; inappropriate eluent strength. | Dilute sample; increase eluent concentration. |

| Shifting Retention Time | Incomplete column equilibration with ion-pair reagent; temperature fluctuation. | Increase column equilibration time to at least 30-60 min; ensure stable column temperature. | Eluent concentration drift (if manually prepared); temperature fluctuation. | Use eluent generation; ensure stable column temperature. |

| Low Sensitivity | Detection wavelength is not optimal; poor ion-pair formation. | Verify optimal wavelength with a PDA detector; check pH and concentration of ion-pair reagent. | Suppressor failure; high background conductivity. | Check suppressor performance; ensure high-purity water for eluent. |

Conclusion

The quantification of this compound can be reliably achieved using either Ion-Pair Reversed-Phase HPLC with UV detection or Ion Chromatography with suppressed conductivity detection. The choice of method depends on the specific application requirements, such as required sensitivity, sample matrix complexity, and available instrumentation. IP-RP-HPLC offers a versatile solution for laboratories equipped with standard HPLC systems. For applications demanding higher sensitivity and selectivity, particularly for trace-level analysis in complex matrices, IC is the superior technique. The protocols and insights provided in this guide serve as a comprehensive resource for developing and validating robust analytical methods for this important compound.

References

-

Paci, A., et al. (2002). Field-amplified sample stacking and nonaqueous capillary electrophoresis determination of complex mixtures of polar aromatic sulfonates. Journal of Chromatography A, 947(2), 279-286. [Link]

-

Brumley, W. C., & Brownrigg, C. M. (1993). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A, 646(2), 377-389. [Link]

-

Riu, J., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography–Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 928(1), 89-101. [Link]

-

Mehra, M., & Kandil, M. (1996). Ion Chromatographic Determination of Ionic Analytes with Benzenedisulfonic Acid Eluents Using Indirect Ultraviolet Detection. Analysis, 24, 17. [Link]

-

Heinig, K., & Vogt, C. (1999). Determination of surfactants by capillary electrophoresis. Electrophoresis, 20(15-16), 3311-3328. [Link]

-

Tzompa-Sosa, Z. A., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PLoS ONE, 13(6), e0198066. [Link]

- Waters Corporation. (1975). Ion-pairing chromatography.

-

Waters Associates. (n.d.). Practical Aspects of Reverse Phase Ion Pair Chromatography. DORA 4RI. [Link]

-

Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]

-

Yokoyama, T., et al. (2001). Capillary Electrophoretic Determination of Self-dimerization Constants of Aromatic Carboxylate and Sulfonate Ions. Analytical Sciences, 17(supplement), i1241-i1244. [Link]

-

Schläfli, H. R., et al. (1994). Degradation of benzene 1,3-disulfonate by a mixed bacterial culture. FEMS Microbiology Letters, 116(1), 89-94. [Link]

-

Sarmini, K., & Kenndler, E. (2001). Prediction of Electrophoretic Mobilities. 4. Multiply Charged Aromatic Carboxylates in Capillary Zone Electrophoresis. Analytical Chemistry, 73(5), 987-994. [Link]

-

Bruzzoniti, M. C., et al. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Journal of Chromatography A, 1202(2), 173-178. [Link]

-

Vasanthan, K., et al. (2009). Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection. Research Journal of Pharmacy and Technology, 2(2), 346-349. [Link]

-

Al-Qutob, M., et al. (2013). Method development for analysis of linear and branched alkyl benzene sulfonates. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 591-597. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7388, 1,3-Benzenedisulfonic acid. [Link]

- Google Patents. (2015).

-

Zaiat, M., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Brazilian Journal of Chemical Engineering, 23(3), 365-374. [Link]

-

SIELC Technologies. (2026). Uv-Vis Spectrum of Disodium 1,3-Benzenedisulfonate. [Link]

-

German Social Accident Insurance. (2021). Method for the determination of benzene in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures. [Link]

-

Carl ROTH. (n.d.). Benzene-1,3-disulfonic acid disodium, 250 g, CAS No. 831-59-4. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71577, Disodium 1,3-benzenedisulfonate. [Link]

-

Molina, N., et al. (2016). Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air and adsorbed in activated charcoal passive samplers by GC/FID chromatography. Revista Facultad de Ingeniería Universidad de Antioquia, (79), 126-135. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 1,3-Benzenedisulfonic acid | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]

- 6. dora.lib4ri.ch [dora.lib4ri.ch]

- 7. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzene-1,3-disulfonic acid disodium, 250 g, CAS No. 831-59-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

Application Notes and Protocols: The Use of Disodium Benzene-1,3-disulfonate as a Hydrotropic Agent in Pharmaceutical Drug Delivery Systems

Abstract

The low aqueous solubility of a significant percentage of active pharmaceutical ingredients (APIs) presents a major challenge in drug development, impacting bioavailability and therapeutic efficacy. Hydrotropy, a solubilization phenomenon, offers a compelling alternative to other methods like co-solvency or surfactant-based systems. This document provides a detailed technical guide on the application of Disodium Benzene-1,3-disulfonate, a potent hydrotropic agent, in the formulation of drug delivery systems. We will explore the underlying mechanism of hydrotropic solubilization, present detailed protocols for formulation and characterization, and discuss critical considerations for researchers and drug development professionals.

Introduction: The Challenge of Poor Solubility

A substantial portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble. This characteristic severely limits their absorption following oral administration, leading to low and variable bioavailability. While various techniques such as salt formation, particle size reduction, and the use of co-solvents or surfactants exist, they come with their own limitations, including potential toxicity, environmental concerns, and complex manufacturing processes.[1]

Hydrotropy presents an attractive and straightforward solution. It is a solubilization process where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a primary solute.[2][3] Disodium this compound (DBDS), the disodium salt of Benzene-1,3-disulfonic acid, is a classic example of a hydrotropic agent.[4][5][6] It is a water-soluble, stable compound that can enhance the solubility of poorly soluble APIs through non-micellar mechanisms.[5][7] This guide will provide the scientific foundation and practical methodologies for leveraging DBDS in pharmaceutical formulations.

Key Properties of Disodium this compound (DBDS):

| Property | Value | Source |

| CAS Number | 831-59-4 | [4] |

| Molecular Formula | C₆H₄Na₂O₆S₂ | [4] |

| Molecular Weight | 282.20 g/mol | |

| Appearance | White to off-white powder/crystalline powder | [4][8] |

| Solubility in Water | High (e.g., 663 g/L at 20°C) | [5] |

| Primary Application | Pharmaceutical intermediate, Dispersing agent | [5][8][9] |

Mechanism of Action: Hydrotropic Solubilization

Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like DBDS function through a more subtle and complex mechanism.[2][7] The DBDS molecule possesses a hydrophilic anionic part (the two sulfonate groups) and a small, planar hydrophobic part (the benzene ring).[2][3] This structure is generally too small to cause the spontaneous self-aggregation typical of surfactants.[1][7]

The prevailing theory suggests that hydrotropes operate through a step-wise self-aggregation process, forming loose, dynamic aggregates.[2][7] These aggregates create distinct hydrophobic microenvironments that can entrap poorly soluble drug molecules, effectively shielding them from the bulk aqueous phase and increasing their overall solubility. The planarity of the aromatic ring is considered a crucial factor in this process, facilitating stacking interactions that stabilize these aggregates.[2][3]

One proposed mechanism involves the formation of stacking complexes between the hydrotrope and the drug molecule.[2] This interaction is distinct from covalent bonding and is driven by weak intermolecular forces.

Caption: Mechanism of Hydrotropic Solubilization by DBDS.

Applications in Drug Formulation

The primary application of DBDS in drug delivery is to enhance the aqueous solubility of APIs belonging to the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and Class IV (low permeability, low solubility). By increasing solubility, DBDS can directly improve the dissolution rate, which is often the rate-limiting step for the absorption of these drugs.

A notable example is its synergistic use in formulations of Rivaroxaban, an anticoagulant, to improve both solubility and stability.[9] The technique of "mixed hydrotropy," which uses a combination of hydrotropes, can also be employed to reduce the total concentration of any single agent, thereby minimizing potential side effects while achieving a synergistic enhancement in solubility.[1][3]

Illustrative Data: Solubility Enhancement with DBDS

The following table presents illustrative data on the potential solubility enhancement for common BCS Class II drugs using DBDS. Note: These values are representative examples based on typical hydrotropic effects and should be experimentally verified.

| Model Drug | Solubility in Water (µg/mL) | Solubility in 1.0M DBDS (µg/mL) | Fold Increase (Approx.) |

| Ibuprofen | ~21 | ~4,500 | ~214 |

| Ketoprofen | ~50 | ~7,000 | ~140 |

| Naproxen | ~16 | ~3,200 | ~200 |

| Piroxicam | ~30 | ~5,500 | ~183 |

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of a drug delivery system using DBDS.

Protocol: Preparation of a Hydrotropic Drug Formulation

This protocol describes the preparation of a liquid formulation of a model poorly soluble drug (e.g., Ibuprofen) using DBDS.

Objective: To prepare a clear, aqueous solution of a poorly soluble API by hydrotropic solubilization.

Materials & Equipment:

-

Model API (e.g., Ibuprofen powder)

-

Disodium this compound (DBDS)

-

Purified Water (USP grade)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Bath sonicator

-

0.22 µm syringe filters

Methodology:

-

Preparation of Hydrotrope Stock Solution:

-

Accurately weigh 28.22 g of DBDS (to prepare a 1.0 M solution).

-

Transfer the DBDS into a 100 mL volumetric flask.

-

Add approximately 70 mL of purified water.

-

Mix using a magnetic stirrer until all solids are completely dissolved.

-

Make up the volume to 100 mL with purified water and mix thoroughly.

-

Causality Note: A concentrated stock solution allows for easy preparation of various dilutions for phase solubility studies without repeated weighing of the hydrotrope.

-

-

Phase Solubility Studies (Determining Maximum Solubility):

-

Prepare a series of dilutions of the DBDS stock solution (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M) in separate glass vials. Include a control vial with only purified water.

-

Add an excess amount of the model API powder to each vial. Ensure a visible amount of undissolved solid remains at the bottom.

-

Seal the vials and place them on a shaker or rotator in a constant temperature water bath (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

Causality Note: Reaching equilibrium is critical for accurately determining the maximum thermodynamic solubility of the drug in each hydrotrope concentration.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved drug particles.

-

Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

-

Plot the drug solubility (Y-axis) against the DBDS concentration (X-axis) to generate a phase solubility diagram.

-

Caption: Experimental Workflow for Phase Solubility Studies.

Protocol: Characterization of the Liquid Formulation

Objective: To characterize the prepared drug formulation for key quality attributes.

4.2.1 Particle Size and Polydispersity Index (PDI) Analysis

-

Technique: Dynamic Light Scattering (DLS).

-

Purpose: To confirm the absence of drug nanoparticles or aggregates, indicating a true solution.

-

Procedure:

-

Dilute the final formulation with purified water if necessary to meet the instrument's concentration requirements.

-

Transfer the sample to a clean cuvette.

-

Analyze using a DLS instrument.

-

-

Expected Result: For a true solution, the particle count should be negligible, and any detected size should correspond to the hydrodynamic radius of the hydrotrope aggregates, not precipitated drug.

4.2.2 In Vitro Dissolution Testing

-

Technique: USP Apparatus II (Paddle Method).

-

Purpose: To compare the dissolution rate of the hydrotropic formulation against a simple suspension of the API.

-

Procedure:

-

Prepare dissolution medium (e.g., simulated gastric or intestinal fluid).

-

Add a known volume of the hydrotropic formulation to the dissolution vessel. For comparison, add an equivalent dose of the API powder to a separate vessel.

-

Begin rotation (e.g., 50 RPM) and pull samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Analyze the samples for drug concentration via HPLC-UV.

-

-

Expected Result: The hydrotropic formulation should exhibit a significantly faster and more complete dissolution profile compared to the API powder alone.

Protocol: Analytical Quantification of DBDS

Objective: To quantify the concentration of DBDS in a given formulation.

Technique: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

-

HPLC System & Conditions:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M Sodium Perchlorate or Ammonium Acetate), adjusted for optimal separation. A starting point could be 60:40 Acetonitrile:Buffer.[10][11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: ~225 nm, where the benzene ring exhibits strong absorbance.[10]

-

Column Temperature: 40°C.[10]

-

-

Procedure:

-

Standard Preparation: Prepare a series of DBDS standards of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the drug formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the DBDS standards against their concentration. Determine the concentration of DBDS in the sample by interpolating its peak area from the curve.

-

Troubleshooting and Key Considerations

-

Minimum Hydrotropic Concentration (MHC): There is a minimum concentration of the hydrotrope required to initiate significant solubilization. This value should be determined from the inflection point of the phase solubility diagram.

-

Salting Out: At very high concentrations, some hydrotropes can cause a "salting out" effect, leading to a decrease in drug solubility. This should be investigated by testing a wide range of hydrotrope concentrations.[7]

-

Impact of pH and Temperature: The solubility enhancement can be influenced by the pH and temperature of the medium. These parameters should be controlled and studied during formulation development.

-

Excipient Compatibility: Ensure all other excipients in the formulation are compatible with DBDS and do not negatively impact its solubilizing efficiency.

Safety and Regulatory

Disodium this compound is classified as an irritant to the skin, eyes, and respiratory system.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder.[8] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[5] While it is used as a pharmaceutical intermediate, its status as an approved excipient for various routes of administration should be verified against regulatory databases like the FDA's Inactive Ingredient Database for specific applications.

Conclusion

Disodium this compound is a powerful and versatile hydrotropic agent with significant potential for addressing the challenges of poor drug solubility. Its mechanism of action, distinct from traditional surfactants, offers a simple and effective method for developing aqueous formulations of hydrophobic APIs. The protocols outlined in this guide provide a robust framework for researchers to explore and harness the benefits of DBDS, potentially accelerating the development of new and more effective drug delivery systems.

References

- Disodium this compound | 831-59-4 | Chemical Bull Pvt. Ltd. Chemical Bull.

- 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential.

- Benzene-1,3-disulfonic acid disodium salt, 94% 500 g | Buy Online. Thermo Scientific Chemicals.

- Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online. Fisher Scientific.

- Hydrotrope - Wikipedia. Wikipedia.

- Disodium 4,5,6-trihy-droxy-benzene-1,3-disulfonate dihydr

- CAS 149-45-1: 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, disodium salt. CymitQuimica.

- Sodium this compound 80 , technical grade 831-59-4. Sigma-Aldrich.

- Hydrotropic Solubilization. International Journal of Pharmaceutical and Phytopharmacological Research.

- Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology.

- Hydrotropy and its pharmaceutical applications. World Journal of Pharmaceutical Research.

- Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazid

- 1,3-Benzenedisulfonic acid | C6H6O6S2 | CID 7388. PubChem.

- Preparation and characterization of nanomagnetic piperidinium this compound ionic liquid...

- Sodium this compound 80 , technical grade 831-59-4. Sigma-Aldrich.

- A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Elchemy.

- Sodium this compound, 80%.

- Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS.

- Process for the manufacture of 1, 3-benzene-disulfonic acid.

- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl

- Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems: A Review.

- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN

- LC/MS Analysis of Linear Alkylbenzene Sulfon

- Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzo

- Accurate low-dose exposure assessment of benzene and monoaromatic compounds by diffusive sampling... Frontiers.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. eijppr.com [eijppr.com]

- 3. ajptonline.com [ajptonline.com]

- 4. B22811.36 [thermofisher.com]

- 5. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. 1,3-Benzenedisulfonic acid | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrotrope - Wikipedia [en.wikipedia.org]

- 8. Sodium this compound, 80% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. Disodium this compound | 831-59-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent [mat-test.com]

- 11. shodex.com [shodex.com]

Benzene-1,3-disulfonate and Its Derivatives: A Guide to Applications and Protocols in Modern Organic Synthesis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for benzene-1,3-disulfonate and its key derivatives in organic synthesis. This document emphasizes the practical utility of these reagents, moving beyond theoretical descriptions to offer actionable, field-proven insights and methodologies.

Introduction: The Versatility of the this compound Scaffold

Benzene-1,3-disulfonic acid and its corresponding salts and derivatives are a class of organic compounds characterized by a benzene ring functionalized with two sulfonyl groups at the meta positions. This unique substitution pattern imparts specific chemical properties that have been harnessed in a variety of synthetic applications. While the parent sulfonic acid is a strong, water-soluble acid, its derivatives, particularly the sulfonyl chlorides and fluorides, serve as powerful reagents in modern organic chemistry.[1][2][3] The disulfonate moiety enhances the reactivity of the benzene ring and provides a scaffold for the synthesis of a diverse range of molecules, from dyes and pharmaceuticals to specialized polymers and ionic liquids.[4]

This guide will delve into specific, high-impact applications of this compound derivatives, providing detailed, step-by-step protocols for their use in the synthesis of sulfonamides, the formation of azo dyes, the preparation of dicationic ionic liquids, and their role in cutting-edge sulfur(VI) fluoride exchange (SuFEx) chemistry.

I. Benzene-1,3-disulfonyl Chloride (BDD) in the Synthesis of Sulfonamides

Benzene-1,3-disulfonyl chloride (BDD) is a key reagent for the preparation of bis-sulfonamides. The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3] BDD allows for the straightforward introduction of two sulfonamide moieties, enabling the synthesis of compounds with potential for bivalent binding or for the creation of unique molecular architectures.

Mechanistic Rationale

The synthesis of sulfonamides from BDD proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Diagram 1: General Synthesis of Bis-sulfonamides from BDD

A visual representation of the reaction between Benzene-1,3-disulfonyl chloride and an amine to form a bis-sulfonamide.

Detailed Protocol: Synthesis of a Bis-sulfonamide from Benzene-1,3-disulfonyl Chloride

This protocol describes a general procedure for the synthesis of a bis-sulfonamide from BDD and a primary amine.

Materials:

-

Benzene-1,3-disulfonyl chloride (BDD)

-

Primary or secondary amine (2.2 equivalents)

-

Pyridine or triethylamine (2.5 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (2.2 eq.) in anhydrous DCM or THF.

-

Add the base (e.g., pyridine or triethylamine, 2.5 eq.) to the amine solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve benzene-1,3-disulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM or THF in a dropping funnel.

-

Add the BDD solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bis-sulfonamide.

II. Application in Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). Derivatives of benzene-1,3-disulfonic acid, such as 3-aminobenzenesulfonic acid, are valuable precursors in the synthesis of water-soluble azo dyes. The sulfonic acid groups enhance the water solubility of the final dye, making it suitable for textile dyeing.

Mechanistic Rationale

The synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling. In the first step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a potent electrophile. In the second step, the diazonium salt reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, via an electrophilic aromatic substitution to form the azo-linked product.

Diagram 2: Two-Step Synthesis of an Azo Dye

A workflow diagram illustrating the diazotization and azo coupling steps.

Detailed Protocol: Synthesis of an Azo Dye from 3-Aminobenzenesulfonic Acid

This protocol outlines the synthesis of an azo dye using 3-aminobenzenesulfonic acid as the diazo component and β-naphthol as the coupling component.[1][2]

Materials:

-

3-Aminobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Beakers

-

Stirring rod

Procedure:

Part 1: Diazotization of 3-Aminobenzenesulfonic Acid

-

In a 250 mL beaker, prepare a suspension of 3-aminobenzenesulfonic acid (e.g., 5.0 g) in water (50 mL).

-

Add concentrated hydrochloric acid (e.g., 5.0 mL) to the suspension.

-

Cool the beaker in an ice-water bath to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (e.g., 2.1 g) in cold water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of 3-aminobenzenesulfonic acid while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 15-20 minutes at low temperature to ensure complete formation of the diazonium salt.

Part 2: Azo Coupling

-

In a 500 mL beaker, dissolve β-naphthol (e.g., 4.2 g) in a 2% aqueous sodium hydroxide solution (e.g., 100 mL).

-

Cool this solution in an ice-water bath to 0-5 °C.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the β-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling is complete.

-

Heat the mixture to dissolve the precipitate, then add sodium chloride to "salt out" the dye.

-

Cool the mixture, and collect the precipitated dye by vacuum filtration.

-

Wash the dye with a saturated NaCl solution and allow it to air dry.

III. Synthesis of Dicationic Ionic Liquids

Benzene-1,3-disulfonic acid can be used to prepare dicationic ionic liquids. These are salts with a melting point below 100 °C, consisting of a dication and two anions. The this compound dianion can be paired with two organic cations, often based on imidazolium or pyridinium scaffolds. Dicationic ionic liquids are of interest for their unique physicochemical properties and potential applications as solvents, catalysts, and electrolytes.

Detailed Protocol: Synthesis of a Dicationic Imidazolium-Based Ionic Liquid with a this compound Anion

This protocol describes a two-step synthesis of a dicationic ionic liquid. The first step is the formation of the dicationic bromide salt, followed by anion exchange with sodium this compound.

Materials:

-

1,3-Dibromopropane

-

N-methylimidazole (2.1 equivalents)

-

Toluene

-

Sodium this compound

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

Step 1: Synthesis of 1,3-Bis(3-methylimidazolium-1-yl)propane Dibromide

-

In a round-bottom flask, add 1,3-dibromopropane (1.0 eq.) and toluene.

-

Add a solution of N-methylimidazole (2.1 eq.) in toluene dropwise at 0 °C with stirring.

-

After the addition, heat the reaction mixture to 80 °C and stir for 12 hours.[5]

-

A white precipitate will form. Cool the mixture to room temperature.

-

Collect the solid by vacuum filtration, wash with toluene and ethyl acetate, and dry under vacuum to yield the dicationic dibromide salt.

Step 2: Anion Exchange to Form the this compound Ionic Liquid

-

Dissolve the dicationic dibromide salt from Step 1 in methanol.

-

In a separate flask, dissolve sodium this compound (1.0 eq.) in methanol.

-

Add the sodium this compound solution to the dicationic bromide solution and stir at room temperature for 12-24 hours. A precipitate of sodium bromide will form.

-

Remove the precipitated sodium bromide by filtration.

-

Remove the methanol from the filtrate under reduced pressure to yield the dicationic ionic liquid with the this compound anion.

IV. Benzene-1,3-disulfonyl Fluoride (BDSF) in SuFEx-Mediated Deoxyazidation

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry transformation. Benzene-1,3-disulfonyl fluoride (BDSF) has emerged as a low-cost, stable, and selective reagent for the SuFEx-driven deoxyazidation of alcohols.[6] This reaction provides a direct and efficient method for converting alcohols to azides, which are versatile functional groups in organic synthesis, particularly in the context of click chemistry.

Mechanistic Rationale

The reaction proceeds through the activation of the alcohol by BDSF to form a sulfonate intermediate. In the presence of trimethylsilyl azide (TMSN₃) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the sulfonate is displaced by the azide nucleophile. The formation of the thermodynamically stable Si-F bond is a key driving force for the reaction.[6]

Diagram 3: SuFEx-Mediated Deoxyazidation Workflow

A flowchart depicting the key steps in the conversion of an alcohol to an azide using BDSF.

Detailed Protocol: SuFEx-Mediated Deoxyazidation of a Primary Alcohol

This protocol is adapted from the work of Vishwakarma and Moses.[6]

Materials:

-

Primary or secondary alcohol (1.0 equivalent)

-

Benzene-1,3-disulfonyl fluoride (BDSF) (0.6 equivalents)

-

Trimethylsilyl azide (TMSN₃) (1.1 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a magnetically stirred solution of the alcohol (1.0 eq.) in anhydrous acetonitrile (0.2 M), add benzene-1,3-disulfonyl fluoride (0.6 eq.) and trimethylsilyl azide (1.1 eq.) at room temperature under an inert atmosphere.

-

Add DBU (1.5 eq.) dropwise to the reaction mixture.

-

Stir the resulting solution at room temperature and monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent to afford the desired azide derivative.

Quantitative Data Summary

| Reagent | Molar Ratio |

| Alcohol | 1.0 |

| BDSF | 0.6 |

| TMSN₃ | 1.1 |

| DBU | 1.5 |

Safety and Handling

Benzene-1,3-disulfonic acid and its derivatives should be handled with appropriate safety precautions.

-

Benzene-1,3-disulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Benzene-1,3-disulfonyl chloride (BDD): Corrosive and moisture-sensitive. Reacts with water to produce HCl. Handle in a fume hood and store under anhydrous conditions.

-

Benzene-1,3-disulfonyl fluoride (BDSF): Handle with care, as with all sulfonyl fluorides.

-

Trimethylsilyl azide (TMSN₃): Toxic and can release hydrazoic acid upon contact with water or acid. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound and its derivatives are versatile and powerful reagents in the toolkit of the modern organic chemist. From the synthesis of established compound classes like sulfonamides and azo dyes to their application in contemporary methodologies such as SuFEx chemistry and the preparation of novel ionic liquids, the this compound scaffold continues to be of significant value. The protocols detailed in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of these valuable compounds.

References

-

CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 20, 2026, from [Link]

-

Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved February 20, 2026, from [Link]

-

The Synthesis of Azo Dyes. (n.d.). UNB. Retrieved February 20, 2026, from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Reaction with Benzenesulfonyl chloride |Differentiating 1°,2°,3° amines. (2022, October 13). YouTube. Retrieved February 20, 2026, from [Link]

-

Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

(PDF) SYNTHESIS OF AZO DYES. (2019, February 19). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]_

-

Synthesis of dicationic ionic liquids. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field. (2018, December 11). Frontiers. Retrieved February 20, 2026, from [Link]

-

Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Frontiers | Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field [frontiersin.org]

- 6. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Benzene-1,3-disulfonic Acid

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals involved in the synthesis and purification of Benzene-1,3-disulfonic acid. The information herein is designed to address common challenges, enhance product purity, and ensure reliable experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Benzene-1,3-disulfonic acid. Each problem is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of Benzene-1,3-disulfonic Acid

Question: My final yield of Benzene-1,3-disulfonic acid is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, side reactions, or mechanical losses during workup.

Potential Causes & Solutions:

-

Incomplete Disulfonation: The conversion of benzenesulfonic acid to the disulfonic acid requires forcing conditions. Insufficient temperature or reaction time will result in a mixture containing a significant amount of the monosulfonated product.

-

Solution: Ensure the reaction temperature is maintained between 80-250°C after the initial monosulfonation step.[1] The use of oleum (fuming sulfuric acid) is critical for driving the reaction towards disubstitution.[1][2] A typical procedure involves an initial monosulfonation at a lower temperature (e.g., 65-80°C), followed by the addition of oleum and heating to a higher temperature (e.g., up to 235°C) to complete the disulfonation.[1]

-

-

Reversibility of Sulfonation (Desulfonation): Sulfonation is a reversible process.[3][4] If the reaction mixture is exposed to dilute acid or high temperatures with steam, the sulfonic acid groups can be removed, leading to the formation of benzene and a lower yield.

-

Solution: Avoid introducing excess water into the reaction mixture until the sulfonation is complete and the product is ready for workup. When removing excess sulfuric acid, carefully control the dilution and temperature to minimize desulfonation.

-

-

Formation of Byproducts: At elevated temperatures, side reactions can occur, leading to the formation of diphenyl sulfones, which reduces the yield of the desired product.

-

Solution: While high temperatures are necessary for disulfonation, excessively high temperatures or prolonged reaction times can favor sulfone formation. It is crucial to find the optimal balance. One patented process suggests that using an alkali metal salt as a catalyst can suppress the formation of sulfones and tars.[5]

-

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with residual sulfuric acid and benzenesulfonic acid. How can I effectively remove these impurities?

Answer:

The removal of unreacted sulfuric acid and the monosulfonated intermediate is the most critical step in obtaining pure Benzene-1,3-disulfonic acid.

Purification Strategy: Conversion to Salts

The most effective method involves converting the sulfonic acids into their salts, which allows for separation based on differences in solubility.[1][6]

Detailed Protocol for Purification via Salt Formation:

-

Neutralization and Precipitation:

-

Carefully dilute the crude reaction mixture with water. This step is crucial as it reduces the solubility of the sulfonic acids in the excess sulfuric acid.[7]

-

Add a slurry of calcium hydroxide (Ca(OH)₂) or barium hydroxide (Ba(OH)₂) to the diluted reaction mixture until the pH is neutral.[1][6] This will precipitate the excess sulfuric acid as insoluble calcium sulfate (gypsum) or barium sulfate. The benzenesulfonic acids will form soluble calcium or barium salts.

-

-

Filtration:

-

Filter the mixture to remove the precipitated sulfate salts. The filtrate now contains the calcium or barium salts of both benzene-1,3-disulfonic acid and any remaining benzenesulfonic acid.

-

-

Conversion to Sodium Salts (Optional but Recommended):

-

To the filtrate, add sodium carbonate (Na₂CO₃). This will precipitate calcium carbonate or barium carbonate, leaving the highly water-soluble sodium salts of the sulfonic acids in solution.[1]

-

Filter off the carbonate precipitate. The resulting solution contains the sodium salts of the desired product and the monosulfonated impurity.

-

-

Fractional Crystallization:

-

The sodium salt of Benzene-1,3-disulfonic acid is typically less soluble than the sodium salt of benzenesulfonic acid. Concentrate the solution by evaporation and allow it to cool. The disodium salt of Benzene-1,3-disulfonic acid will crystallize out, leaving the more soluble monosulfonate salt in the mother liquor.

-

-

Regeneration of the Free Acid:

-

To obtain the free acid, the purified sodium salt can be passed through a strong cation exchange resin in its H+ form.[1]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal sulfonating agent for producing Benzene-1,3-disulfonic acid?

A1: The synthesis is typically a two-step process. Initially, concentrated sulfuric acid can be used to produce benzenesulfonic acid. However, to introduce the second sulfonic acid group, a stronger sulfonating agent is required. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is the preferred agent for the second sulfonation step.[1][2] The SO₃ is the active electrophile that drives the reaction to completion.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction. A reverse-phase or mixed-mode HPLC method can be used to separate and quantify benzene, benzenesulfonic acid, and Benzene-1,3-disulfonic acid.[8][9] This allows you to track the disappearance of starting material and the formation of the mono- and di-sulfonated products over time.

Q3: My final product is discolored. What causes this and how can I prevent it?

A3: Discoloration is often due to charring or the formation of colored byproducts at high temperatures. To minimize this, ensure that the reaction temperature does not significantly exceed the required range for disulfonation.[10] During workup, if the free acid is being isolated, it should be stored protected from light, as benzenesulfonic acids can darken upon exposure to sunlight.[11]

Q4: What are the key safety precautions to consider during this synthesis?

A4: This synthesis involves highly corrosive and reactive materials.

-

Fuming Sulfuric Acid (Oleum): This is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Exothermic Reactions: The sulfonation and neutralization steps are highly exothermic. Add reagents slowly and ensure adequate cooling to control the reaction temperature and prevent dangerous runaways.

-

Pressure Buildup: If the reaction is performed in a sealed vessel, pressure can build up. Ensure the reaction apparatus is appropriately vented.

Section 3: Data & Protocols

Table 1: Typical Reaction Conditions & Expected Purity

| Parameter | Monosulfonation Stage | Disulfonation Stage | Expected Purity (after salt purification) |

| Sulfonating Agent | Concentrated H₂SO₄ (96-98%) | Oleum (e.g., 20-65% SO₃)[1] | >98% |

| Temperature | 65 - 100°C[1] | 80 - 235°C[1] | |

| Reaction Time | 1 - 2 hours[1] | 1 - 3 hours[1][10] |

Experimental Protocol: Synthesis and Purification

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

-

Monosulfonation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the concentrated sulfuric acid. Begin stirring and slowly add benzene, maintaining the temperature below 40°C. Once the addition is complete, heat the mixture to 80-100°C for 1-2 hours.[1]

-

Disulfonation: Cool the reaction mixture. Slowly add oleum (e.g., 65%) while carefully controlling the temperature. After the addition, heat the mixture to the target temperature (e.g., 210-235°C) for 1-2 hours to complete the disulfonation.[1]

-

Workup and Purification:

-

Cool the reaction mass and carefully quench it by pouring it into ice-cold water.

-

Neutralize the acidic solution with a slurry of calcium hydroxide until the pH is ~7.

-

Filter off the precipitated calcium sulfate.

-

Treat the filtrate with a solution of sodium carbonate to precipitate calcium carbonate.

-

Filter the mixture. The filtrate contains the disodium salt of Benzene-1,3-disulfonic acid.

-

Concentrate the filtrate and cool to crystallize the product. The crystals can be collected by filtration and washed with a small amount of cold water.

-

Section 4: Visual Diagrams

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to purification of Benzene-1,3-disulfonic acid.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common synthesis issues.

References

- Brooks, R. J., & Brooks, B. (n.d.). Separation of sulfonic acid from excess sulfonating agent. Google Patents.

- Traube, W., & Freundlich, H. (n.d.). Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins. Google Patents.

-

OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). Retrieved from [Link]

- Otten, G., Scherer, O., & Schild, H. (n.d.). Process for the manufacture of 1, 3-benzene-disulfonic acid. Google Patents.

- Morton, C. J. (n.d.). Separation of isomers. Google Patents.

-

LookChem. (n.d.). Purification of Benzenesulfonic acid. Chempedia. Retrieved from [Link]

-

Dietrich, C., et al. (2015). para-Benzene disulfonic acid and its tetrachloro and tetrafluoro derivatives—studies towards polyhalogenated metal–organic-frameworks with sulfo analogues of terephthalic acid. Dalton Transactions, 44(36), 16013-16023. Retrieved from [Link]

-

Veeprho. (n.d.). Benzene Sulfonic Acid Impurities and Related Compound. Retrieved from [Link]

-

Vaia. (n.d.). The sulfonation of an aromatic ring with is reversible. That is, heating benzenesulfonic acid with H2SO4 yields benzene. Show the mechanism of the desulfonation reaction. What is the electrophile? Retrieved from [Link]

-

Wanders, C. M., & Cerfontain, H. (1985). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-675. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Retrieved from [Link]

- Sperline, R. P. (n.d.). Process for the production of benzene disulfonic acid. Google Patents.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

Senseman, C. E. (1921). Benzenedisulfonic Acid from Benzenemonosulfonic Acid. Journal of Industrial & Engineering Chemistry, 13(12), 1124-1126. Retrieved from [Link]

-

Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Retrieved from [Link]

-

Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

Sources

- 1. benzene-1,3-disulphonic acid | 98-48-6 [chemicalbook.com]

- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. vaia.com [vaia.com]

- 5. US3227750A - Process for the production of benzene disulfonic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US3240801A - Separation of sulfonic acid from excess sulfonating agent - Google Patents [patents.google.com]

- 8. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. helixchrom.com [helixchrom.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]

Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Benzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the sulfonation of benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to empower you to optimize your reaction conditions effectively and safely.

Foundational Principles: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism and the influence of key parameters is critical for successful optimization and troubleshooting.

The Reaction Mechanism: An Electrophilic Aromatic Substitution